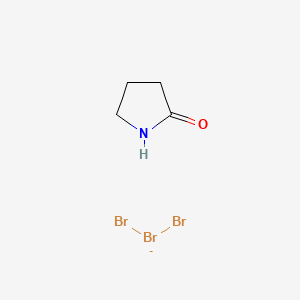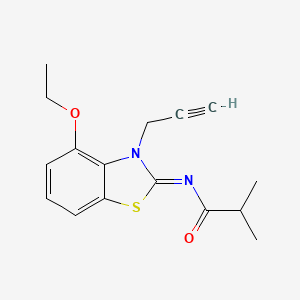
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide often involves the Biginelli reaction. This reaction facilitates the formation of tetrahydropyrimidine derivatives through a multi-component condensation process involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea or N-phenylthiourea in the presence of catalysts like sodium hydrogen sulfate in ethanol. This method yields products with moderate to high efficiency and demonstrates the flexibility in substituting various groups to obtain different derivatives (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
Structural analysis of related tetrahydropyrimidine derivatives emphasizes the significance of the thioxo group and various substituents on the pyrimidine ring in determining the compound's properties and interactions. The crystal structure and spectroscopic characterization (FT-IR, 1H, and 13C NMR) provide insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and biological activity. Computational methods such as density functional theory (DFT) calculations can complement experimental results, offering predictions on vibrational frequencies, NMR chemical shifts, and potential biological interactions (Pekparlak et al., 2018).
科学的研究の応用
Synthesis Processes
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives are synthesized through a variety of processes. One of the notable methods includes the use of sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, yielding products in moderate to high rates (Gein, Zamaraeva, & Dmitriev, 2018). The Biginelli reaction is further used in the condensation of fluorinated 3-oxo esters or 1,3-diketones with benzaldehyde and (thio)urea, leading to the diastereoselective formation of related compounds (Saloutin, Burgart, Kuzueva, Kappe, & Chupakhin, 2000).
Antimicrobial and Anticancer Potential
Several studies have explored the biological activities of this compound and its derivatives. The synthesized compounds are characterized by antimicrobial activity, with some exhibiting significant inhibition on bacterial and fungal growth (Akbari et al., 2008). Additionally, the compounds' antitumor activities have been evaluated, with some showing high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, comparable to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017).
Quantum Chemical Calculations
Structural and electronic characterizations of 1,2,3,4-tetrahydropyrimidine derivatives have been carried out using X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT). These studies revealed that the heterocyclic ring adopts a specific conformation and provided insights into the pseudo-axial orientation of the C4-aryl substitution (Memarian et al., 2013).
Catalytic Synthesis
Efforts have been made to synthesize bio-active molecules like N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using eco-friendly pathways and catalytic optimization. These synthesized compounds were screened for in vitro antibacterial and antifungal activities on various bacterial and fungal species (Desai & Bhatt, 2016).
作用機序
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its targets and modulate their activity .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown a broad spectrum of biological activities, suggesting that this compound could also have diverse effects .
将来の方向性
特性
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(27)20-10)11-3-2-4-14(9-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPDKVHZYCEOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)
